molecular formula C14H21BrN2O B13979207 2-Bromo-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine

2-Bromo-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine

Cat. No.: B13979207
M. Wt: 313.23 g/mol
InChI Key: QMJRZYBRTXNTCC-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is a complex organic compound with the molecular formula C14H21BrN2O. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a tetrahydropyran moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated organic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(hydroxymethyl)pyridine: Similar structure but with a hydroxymethyl group instead of the tetrahydropyran moiety.

    2-Bromo-6-(methyl)pyridine: Similar structure but with a methyl group instead of the tetrahydropyran moiety.

Uniqueness

2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is unique due to the presence of the tetrahydropyran moiety, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C14H21BrN2O

Molecular Weight

313.23 g/mol

IUPAC Name

2-bromo-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-amine

InChI

InChI=1S/C14H21BrN2O/c1-13(2)7-9(8-14(3,4)18-13)11-6-5-10(16)12(15)17-11/h5-6,9H,7-8,16H2,1-4H3

InChI Key

QMJRZYBRTXNTCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)C2=NC(=C(C=C2)N)Br)C

Origin of Product

United States

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